Ethyl 2-((4-formylphenoxy)methyl)-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-((4-formylphenoxy)methyl)-4-methylthiazole-5-carboxylate is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a formyl group, and an ethyl ester group
Preparation Methods
The synthesis of Ethyl 2-((4-formylphenoxy)methyl)-4-methylthiazole-5-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-hydroxybenzaldehyde with ethyl bromoacetate or methyl glutaryl chloride to form ethyl 2-(4-formylphenoxy)acetate . This intermediate is then subjected to further reactions, including N-alkylation and cyclization, to yield the final product . The reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts such as potassium carbonate .
Chemical Reactions Analysis
Ethyl 2-((4-formylphenoxy)methyl)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-((4-formylphenoxy)methyl)-4-methylthiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-((4-formylphenoxy)methyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include the inhibition of protein synthesis or interference with cellular signaling mechanisms .
Comparison with Similar Compounds
Ethyl 2-((4-formylphenoxy)methyl)-4-methylthiazole-5-carboxylate can be compared with other similar compounds such as:
Ethyl 2-(4-formylphenoxy)acetate: This compound lacks the thiazole ring and has different chemical properties.
N-ethyl-2-(4-formylphenoxy)-N-methylacetamide: This compound has a similar formylphenoxy group but differs in the rest of its structure.
The uniqueness of this compound lies in its combination of the thiazole ring and the formylphenoxy group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-[(4-formylphenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-3-19-15(18)14-10(2)16-13(21-14)9-20-12-6-4-11(8-17)5-7-12/h4-8H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCHZVMFPWFPMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)COC2=CC=C(C=C2)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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